molecular formula C6H4O4 B11923031 4-Oxopyran-3-carboxylic acid

4-Oxopyran-3-carboxylic acid

Cat. No.: B11923031
M. Wt: 140.09 g/mol
InChI Key: PJOMFEHOLJKQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopyran-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of β-keto esters with acetylenic esters in the presence of a sodium catalyst . This method provides a satisfactory yield of the desired α-pyrone derivatives.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of suitable precursors under controlled conditions. The specific details of industrial processes are often proprietary, but they generally involve the use of strong oxidizing agents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Oxopyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxopyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its potential antimalarial application, it may inhibit key enzymes in the Plasmodium falciparum parasite, disrupting its metabolic processes and leading to its death . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 4-Oxo-4H-pyran-2-carboxylic acid
  • 4H-Pyran-3-carboxylic acid, 4-oxo-

Comparison: 4-Oxopyran-3-carboxylic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties that make it suitable for particular applications, such as its potential use in antimalarial research .

Properties

IUPAC Name

4-oxopyran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMFEHOLJKQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.